![molecular formula C20H20O5 B5100824 3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5100824.png)

3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

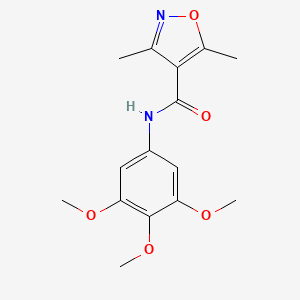

Benzofuran derivatives are a class of compounds that have garnered significant interest in the fields of organic and medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound falls into this category, with its structure suggesting potential for a variety of chemical reactions and interactions based on the functional groups present.

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves strategies like palladium-catalyzed dearomative arylation/oxidation reactions, which provide a reliable approach for constructing these complex molecules. For example, a method has been developed for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one, offering insights into potential synthetic routes for related compounds (Wenjing Zhu et al., 2023).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives reveals critical insights into their chemical behavior and interaction potential. X-ray diffraction techniques often determine their three-dimensional structures, showcasing how substituents influence molecular conformation and stability. For instance, the structural analysis of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate revealed that the benzofuran and phenyl rings tend to adopt nearly perpendicular conformations, affecting the molecule's overall shape and reactivity (Li Yee Then et al., 2017).

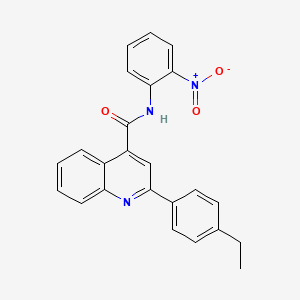

作用機序

Target of Action

The primary target of this compound is Chitinase-3-like protein 1 (CHI3L1) . CHI3L1 is a secreted glycoprotein that is involved in various cellular processes such as inflammation, tissue remodeling, and tumor progression .

Mode of Action

The compound binds to the chitin-binding domain (CBD) of CHI3L1 , preventing the interaction between CHI3L1 and its receptor, Interleukin-13 receptor subunit alpha-2 (IL-13Rα2) . This inhibition disrupts the signaling pathway mediated by CHI3L1 .

Biochemical Pathways

The disruption of the CHI3L1-IL-13Rα2 interaction leads to the inhibition of the c-Jun N-terminal kinase (JNK)-Activator protein 1 (AP-1) signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

The inhibition of the JNK-AP-1 signaling pathway by this compound results in the suppression of tumor growth and metastasis . Specifically, it has been shown to significantly inhibit lung metastasis in in vivo models .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Generally, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-12-5-7-13(8-6-12)15(21)11-17-14-9-10-16(23-2)19(24-3)18(14)20(22)25-17/h5-10,17H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQDWYINAVROCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-benzyl-1-piperazinyl)carbonyl]-5-methoxy-N,N-dimethyl-2-nitroaniline](/img/structure/B5100742.png)

![2-bromo-6-methoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5100743.png)

![2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5100762.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1-naphthylbutanamide](/img/structure/B5100778.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5100788.png)

![5-(methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide](/img/structure/B5100793.png)

![1-allyl-5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100820.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5100831.png)

![methyl (2S)-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B5100838.png)

![N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide](/img/structure/B5100840.png)

![1-[1-(3,4-difluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5100848.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5100857.png)